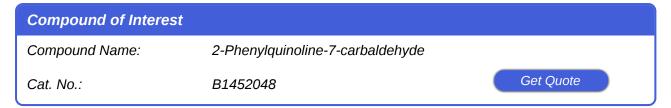


A Technical Guide to the Spectral Analysis of 2-Phenylquinoline-7-carbaldehyde

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

Abstract: This document provides a detailed technical guide on the spectral characteristics of **2-Phenylquinoline-7-carbaldehyde** (CAS No. 867162-43-4)[1][2]. While experimental spectral data for this specific compound is not readily available in public databases, this guide offers a comprehensive overview of the predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. The predictions are based on the analysis of its constituent functional groups and data from analogous structures. Furthermore, this guide outlines detailed experimental protocols for obtaining and analyzing such spectral data and includes a workflow diagram for the systematic spectral analysis of organic compounds.

Introduction

2-Phenylquinoline-7-carbaldehyde is a heterocyclic aromatic compound with the molecular formula C₁₆H₁₁NO[1]. Its structure, featuring a quinoline core, a phenyl substituent, and an aldehyde functional group, makes it a molecule of interest in medicinal chemistry and materials science. A thorough understanding of its spectral properties is crucial for its identification, characterization, and quality control in research and development settings. This guide provides an in-depth summary of its predicted spectral data and the methodologies for their experimental verification.

Predicted Spectral Data



The following tables summarize the predicted spectral data for **2-Phenylquinoline-7-carbaldehyde**. These predictions are derived from established principles of spectroscopy and by analogy with related compounds such as 2-phenylquinoline and various aromatic aldehydes[3][4][5].

Nuclear Magnetic Resonance (NMR) Spectroscopy

Predicted ¹H NMR Spectral Data (500 MHz, CDCl₃)

Chemical Shift (δ, ppm)	Multiplicity	Number of Protons	Assignment
~10.1	S	1H	Aldehyde proton (- CHO)
~8.2-8.5	m	3H	Aromatic protons (quinoline ring)
~7.8-8.1	m	3H	Aromatic protons (quinoline and phenyl rings)

| ~7.4-7.6 | m | 4H | Aromatic protons (phenyl ring) |

Predicted ¹³C NMR Spectral Data (125 MHz, CDCl₃)



Chemical Shift (δ, ppm)	Assignment
~192	Aldehyde Carbonyl (C=O)
~158	C2 (quinoline)
~148	C8a (quinoline)
~139	C1' (phenyl)
~136	C4 (quinoline)
~130	C4a (quinoline)
~129.5	C3', C5' (phenyl)
~129	C2', C6' (phenyl)
~128	C4' (phenyl)
~127.5	C5 (quinoline)
~127	C6 (quinoline)
~126	C8 (quinoline)
~125	C7 (quinoline)

| ~119 | C3 (quinoline) |

Infrared (IR) Spectroscopy

Predicted Characteristic IR Absorptions (KBr Pellet)



Wavenumber (cm ⁻¹)	Intensity	Assignment
~3050	Medium	Aromatic C-H stretch
~2850, ~2750	Medium, Weak	Aldehyde C-H stretch (Fermi doublet)[3][6][7]
~1705	Strong	Aldehyde C=O stretch (conjugated)[3][6]
~1600, ~1500, ~1450	Medium-Strong	Aromatic C=C ring stretching

| ~890, ~830, ~770 | Strong | C-H out-of-plane bending (aromatic substitution) |

Mass Spectrometry (MS)

Predicted Mass Spectrometry Data (Electron Ionization - EI)

m/z	Relative Intensity	Assignment
233	High	[M]+ (Molecular Ion)
232	High	[M-H]+
204	Medium	[M-CHO]+
176	Medium	[M-CHO-HCN]+ or [C14H8]+
128	Low	[Quinoline]+ fragment
102	Medium	[C ₈ H ₆] ⁺ fragment after loss of HCN from quinoline moiety[8] [9]

| 77 | Medium | $[C_6H_5]^+$ (Phenyl cation) |

Experimental Protocols

The following sections detail the standard operating procedures for acquiring NMR, IR, and MS spectra for a solid organic compound like **2-Phenylquinoline-7-carbaldehyde**.



Nuclear Magnetic Resonance (NMR) Spectroscopy

- Sample Preparation:
 - Accurately weigh approximately 5-10 mg of the solid sample.
 - Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) in a clean, dry vial.
 - Add a small amount of an internal standard, such as tetramethylsilane (TMS), if not already present in the solvent.
 - Transfer the solution to a 5 mm NMR tube.
- Data Acquisition:
 - Insert the NMR tube into the spectrometer's probe.
 - Lock the spectrometer onto the deuterium signal of the solvent.
 - Shim the magnetic field to achieve optimal homogeneity.
 - Acquire the ¹H NMR spectrum using a standard pulse sequence. Typical parameters include a 30-45° pulse angle and a relaxation delay of 1-2 seconds.
 - Acquire the ¹³C NMR spectrum using a proton-decoupled pulse sequence. This often requires a larger number of scans compared to the ¹H spectrum.
- Data Processing:
 - Apply a Fourier transform to the acquired Free Induction Decay (FID).
 - Phase the resulting spectrum to obtain a pure absorption lineshape.
 - Calibrate the chemical shift scale using the TMS signal (δ = 0.00 ppm).
 - Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons.



 Analyze the multiplicities (singlet, doublet, triplet, etc.) and coupling constants to elucidate the proton-proton connectivities.

Fourier-Transform Infrared (FT-IR) Spectroscopy

- Sample Preparation (KBr Pellet Method):
 - Grind 1-2 mg of the solid sample with approximately 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle until a fine, homogeneous powder is obtained.
 - Place the mixture into a pellet die.
 - Apply pressure using a hydraulic press to form a transparent or translucent pellet.
- Data Acquisition:
 - Acquire a background spectrum of the empty sample compartment.
 - Place the KBr pellet in the sample holder of the FT-IR spectrometer.
 - Acquire the sample spectrum over the desired range (typically 4000-400 cm⁻¹).
- Data Processing:
 - The instrument software will automatically ratio the sample spectrum against the background spectrum to generate the final transmittance or absorbance spectrum.
 - Identify and label the characteristic absorption bands corresponding to the functional groups present in the molecule.

Mass Spectrometry (MS)

- Sample Preparation:
 - Prepare a dilute solution of the sample (approximately 1 mg/mL) in a volatile organic solvent such as methanol or acetonitrile.
- Data Acquisition (Electron Ionization EI):

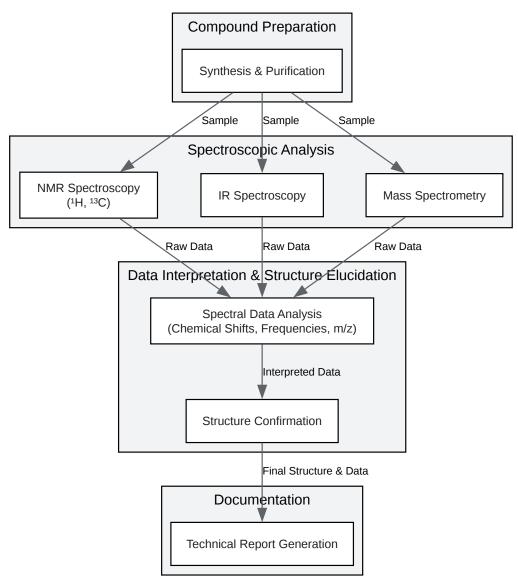


- Introduce the sample into the ion source of the mass spectrometer, often via a direct insertion probe or after separation by gas chromatography (GC).
- In the ion source, the sample molecules are bombarded with a high-energy electron beam, causing ionization and fragmentation.
- The resulting ions are accelerated and separated by the mass analyzer based on their mass-to-charge (m/z) ratio.
- The detector records the abundance of each ion.
- Data Analysis:
 - Identify the molecular ion peak ([M]+) to determine the molecular weight of the compound.
 - Analyze the fragmentation pattern to identify characteristic fragment ions. This provides structural information about the molecule. The loss of stable neutral molecules (e.g., CO, H₂O, HCN) is common[8][10].

Visualization of Experimental Workflow

The following diagram illustrates a typical workflow for the spectral characterization of a novel organic compound.





Workflow for Spectral Analysis of 2-Phenylquinoline-7-carbaldehyde

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Caption: A flowchart of the general workflow for the synthesis, purification, spectral analysis, and structural confirmation of an organic compound.



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